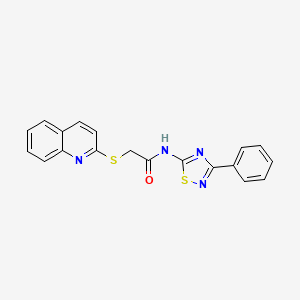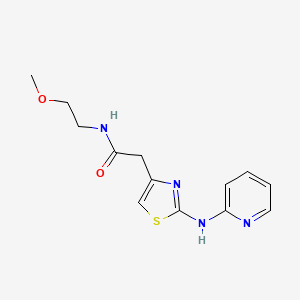
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as MEPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MEPTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is important in cancer metastasis. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in cancer. Inhibition of these enzymes by N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been extensively studied and its anticancer and anti-inflammatory activity has been well-documented. However, one limitation of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its potential toxicity. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. One direction is the further study of its anticancer activity and its potential use as a cancer treatment. Additionally, further study of its anti-inflammatory activity may lead to its use as a treatment for inflammatory diseases. The potential use of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide as a diagnostic tool for Alzheimer's disease should also be further studied. Finally, the potential toxicity of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide should be further investigated to determine its safety for use in humans.
合成方法
The synthesis method of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves the reaction of 2-aminopyridine and 4-bromo-2-thiazolylamine with 2-bromoacetic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity and has been studied as a potential treatment for cancer. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory activity. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

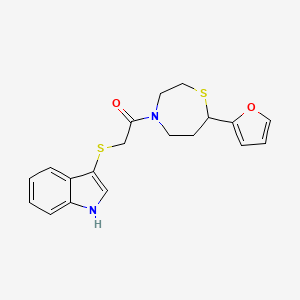
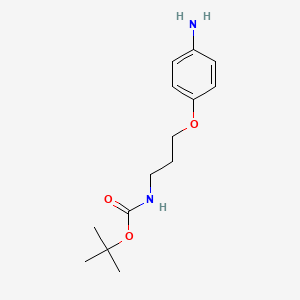
![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


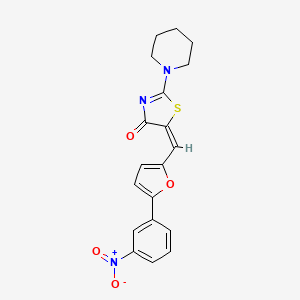
![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B3005382.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)
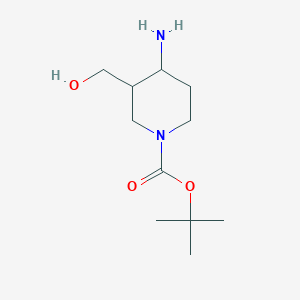
![2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005388.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)
